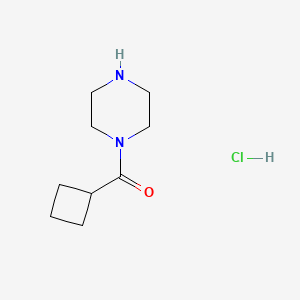
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride” is a chemical compound with the CAS Number: 1955554-25-2 . It has a molecular weight of 256.13 . The compound is also known as CPD or CHIR-124.
The IUPAC Name is this compound . The Inchi Code is 1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H .
Aplicaciones Científicas De Investigación
High Glass Transition and Thermal Stability
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride, as part of certain diamine monomers, contributes to the synthesis of novel polyimides with high glass transition temperatures and exceptional thermal stability. These polyimides exhibit remarkable mechanical properties, solubility in various organic solvents, and the ability to form self-standing films with high tensile strength. Their thermal stability is demonstrated in both nitrogen and air environments, showing potential for high-performance material applications in various fields (Wang et al., 2008).
Fluorescent Polyimides and Chemosensors
The compound plays a crucial role in the development of fluorescent polyimides and chemosensors. These materials demonstrate strong fluorescence in solution after protonation with acids and can act as “off–on” fluorescent switchers for acids. This property is significant for potential applications in sensing technologies, indicating the compound's versatility in the creation of novel materials with specific optical characteristics (Wang et al., 2008).
Synthesis of Heat Resistant Polyimides
The synthesis of heat-resistant polyimides using diamines, including this compound, leads to the creation of polymers with high thermal stability and good solubility. These properties are essential for applications that require materials to withstand extreme temperatures while maintaining their structural integrity, such as in aerospace or automotive industries (Mehdipour‐Ataei & Heidari, 2004).
Novel Applications in Electrochemical Hydrogen Production
In electrochemical hydrogen production, nickel complexes with N5-pentadentate ligands, which include N5-(4-chlorophenyl)pyridine-2,5-diamine, have shown high efficiency. This application demonstrates the potential of the compound in renewable energy technologies, particularly in the generation of hydrogen as a clean energy source (Zhang et al., 2014).
Catalyst for Acylation Reactions
4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for the acylation of inert alcohols. This property highlights its application in organic synthesis, where it can facilitate chemical transformations under base-free conditions (Liu et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5-N-(4-chlorophenyl)pyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVTCMMMZUUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

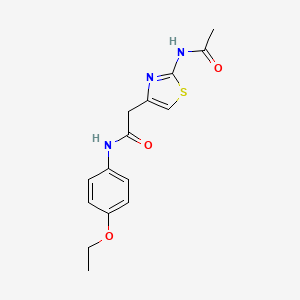
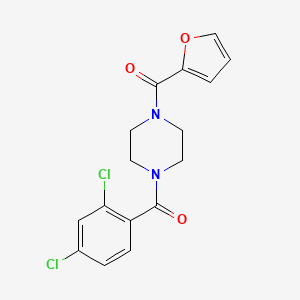
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)

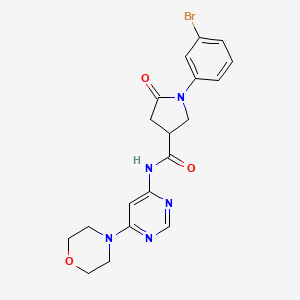
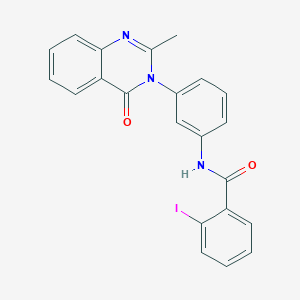
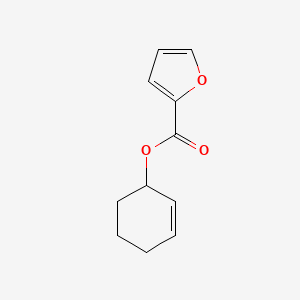
![N-(2-fluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2373434.png)
